alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine
Description
Properties
IUPAC Name |
N,4-bis(1-phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H35N/c1-27(30-13-7-4-8-14-30)32-19-23-35(24-20-32)37(29(3)34-17-11-6-12-18-34)36-25-21-33(22-26-36)28(2)31-15-9-5-10-16-31/h4-29H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUSADBOQLQVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(C)C4=CC=CC=C4)C(C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50917093 | |
| Record name | N,4-Bis(1-phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50917093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93920-04-8 | |
| Record name | α-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93920-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methyl-N,N-bis(4-(1-phenylethyl)phenyl)benzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093920048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,4-Bis(1-phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50917093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine typically involves multi-step organic reactions. One common method includes the alkylation of benzylamine with alpha-methylstyrene in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine nitrogen, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated pressure.
Substitution: Halogenated reagents, polar aprotic solvents, moderate temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Halogenated benzylamine derivatives.
Scientific Research Applications
Synthetic Applications
AMBPEA serves as a versatile building block in organic synthesis, particularly in the preparation of chiral amines and other complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Chiral Resolution : AMBPEA is utilized in the resolution of racemic mixtures to produce enantiomerically pure compounds. The compound's ability to form stable intermediates makes it suitable for applications in asymmetric synthesis .
- Synthesis of Pharmaceuticals : It has been employed in the synthesis of several pharmaceutical agents. For instance, it plays a role in creating cardioprotective drugs such as CP-060S and other derivatives used for therapeutic purposes .
Table 1: Synthetic Applications of AMBPEA
| Application Area | Description |
|---|---|
| Chiral Resolution | Used to resolve racemic mixtures into enantiomerically pure compounds |
| Pharmaceutical Synthesis | Key intermediate in the synthesis of cardioprotective and antimicrobial agents |
| Organic Synthesis | Serves as a building block for complex organic molecules |
Pharmacological Potential
The pharmacological properties of AMBPEA have been investigated with promising results. Its structural features suggest potential activity as an agonist for certain receptors, which can be beneficial in treating various conditions:
- Beta-Adrenergic Agonism : AMBPEA's structure is similar to known beta-adrenergic agonists, making it a candidate for research into treatments for asthma and other respiratory conditions .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of AMBPEA may exhibit antimicrobial properties, positioning it as a potential lead compound for developing new antibiotics .
Table 2: Pharmacological Studies Involving AMBPEA
| Study Focus | Findings |
|---|---|
| Beta-Adrenergic Activity | Potential agonistic effects similar to established asthma medications |
| Antimicrobial Properties | Derivatives show promise as new antimicrobial agents |
Case Studies and Research Findings
Several studies have highlighted the utility of AMBPEA in various applications:
- A study published in ACS Omega demonstrated the successful use of AMBPEA derivatives in synthesizing novel piperidine-based scaffolds that show promise in treating neurodegenerative diseases like Alzheimer's .
- Research conducted on the kinetic resolution of α-phenylethylamine derivatives showed that AMBPEA could enhance enantioselectivity when used as a chiral auxiliary, leading to higher yields of desired products .
Case Study Summary
| Study Reference | Application Description | Outcome |
|---|---|---|
| ACS Omega | Synthesis of piperidine analogues | Novel compounds with therapeutic potential |
| PMC Article | Kinetic resolution of α-phenylethylamine | Improved enantioselectivity |
Mechanism of Action
The mechanism of action of alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s phenylethyl groups facilitate binding to hydrophobic pockets within these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
(a) alpha-Methyl-N-phenyl-N-[4-(1-phenylethyl)phenyl]benzylamine (CAS 93920-05-9)
- Key Differences : Lacks one 4-(1-phenylethyl)phenyl group compared to the target compound, replaced by a phenyl group. This reduces molecular weight (377.52 vs. 481.7 g/mol) and lipophilicity .
- Physical Properties : Higher density (1.082 g/cm³) and boiling point (527.4°C) than simpler benzylamines, attributed to aromatic stacking .
- Applications : Marketed as an antioxidant (DUSANTOX 80), suggesting the target compound could have similar stabilization properties with enhanced steric shielding .
(b) 4,4'-Bis(1-phenylethyl)diphenylamine (CAS 60160-25-0)
- Key Differences: No alpha-methyl or benzylamine core; instead, a diphenylamine backbone with two 4-(1-phenylethyl) groups.
- Applications: Used as a rubber antioxidant (VULKANOX DDA), highlighting the role of bulky substituents in radical scavenging . The target compound’s additional methyl group may improve thermal stability.
(c) N-Methylbenzylamine
- Key Differences : A simpler analog with a single benzyl group and methylamine. Lower molecular weight (121.18 g/mol) and higher polarity (polar surface area ~12 Ų) enhance solubility but reduce steric hindrance .
- Applications : Intermediate in drug synthesis (e.g., trifluoroprene hydrochloride) , whereas the target compound’s complexity may limit bioavailability but enhance material durability.
Research Implications
- Material Science : The target compound’s high rotatable bond count and aromaticity suggest utility in polymer matrices or liquid crystals, where conformational flexibility and π-π interactions are critical .
- Pharmacological Limitations : Despite benzylamine motifs in drugs (e.g., benzathine benzylpenicillin ), the target compound’s low polarity and high molecular weight likely preclude direct pharmaceutical use.
Biological Activity
Alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine, with the molecular formula C36H35N, is a complex organic compound notable for its potential biological activities. This compound has been investigated for its pharmacological properties, particularly in receptor binding studies and enzyme inhibition assays. The unique structural features of this compound, including multiple phenylethyl groups, contribute to its biological interactions and therapeutic potential.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The phenylethyl groups enhance binding to hydrophobic pockets within these targets, modulating their activity. This modulation can lead to various biological effects, including potential therapeutic actions against neurological disorders and other conditions.
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits biological activity:
- Ligand Binding : Investigated as a ligand in receptor binding studies, suggesting potential roles in modulating receptor activity.
- Enzyme Inhibition : Explored for its ability to inhibit specific enzymes, which may have implications in treating various diseases.
- Pharmacological Effects : Preliminary studies indicate possible therapeutic effects on neurological disorders, although detailed clinical data are still limited.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Receptor Binding Studies : In vitro studies have shown that this compound can effectively bind to various receptors, indicating its potential as a therapeutic agent. For instance, the compound's interaction with hypoxia-inducible factor (HIF) pathways suggests it may play a role in cellular adaptation to low oxygen levels, which is critical in cancer and other diseases .
- Enzyme Inhibition : The compound has been tested for its inhibitory effects on enzymes such as prolyl hydroxylase domain (PHD) enzymes, which are involved in HIF regulation. Inhibitors of these enzymes have been shown to stabilize HIF-1α levels under hypoxic conditions, leading to altered gene expression that can benefit therapeutic strategies against tumors .
- Potential Therapeutic Applications : The pharmacological properties of this compound are being explored in the context of neurological disorders. Early-stage research indicates that it may have neuroprotective effects, although comprehensive clinical trials are necessary to validate these findings .
Q & A
Basic Research Question
- UV-vis spectroscopy : Measures π→π* transitions in the aromatic backbone. For example, absorption maxima (~350–400 nm) indicate extended conjugation, critical for low-bandgap polymers.
- Fluorescence spectroscopy : Reveals exciton binding energy and charge-transfer efficiency. A redshift in emission spectra (e.g., 450–500 nm) suggests stabilization of excited states in donor-acceptor systems.
Methodological Tip : Compare spectra with reference polymers (e.g., PTB derivatives) to assess electronic contributions from the bis[4-(1-phenylethyl)phenyl] groups .
What challenges arise in resolving data contradictions regarding thermodynamic stability, and how can differential scanning calorimetry (DSC) address these issues?
Advanced Research Question
Challenges :
- Discrepancies in reported melting points or decomposition temperatures due to polymorphic forms or impurities.
- Conflicting enthalpy data from vaporization studies (e.g., ΔvapH° = 54.9 kJ/mol vs. 54.7 kJ/mol in similar amines).
Resolution via DSC : - Conduct heating/cooling cycles (5–10°C/min) to identify phase transitions.
- Compare thermograms with high-purity standards (e.g., NIST-certified references) to validate stability profiles .
How does the spatial arrangement of phenyl groups influence biological activity, particularly in antifungal applications?
Advanced Research Question
- Structure-Activity Relationship (SAR) : The distance between phenyl rings (optimized at ~6–8 Å) and α-methyl substitution enhance membrane penetration and target binding.
- Antifungal Mechanism : Disruption of fungal ergosterol biosynthesis, as seen in benzylamine derivatives.
- Experimental Validation :
What methodologies are recommended for analyzing conformational dynamics using NMR spectroscopy and computational modeling?
Advanced Research Question
- NMR Analysis :
- 1H NOESY : Detects through-space interactions to map phenyl group orientations (e.g., coupling between α-methyl protons and aromatic protons).
- 13C DEPT : Assigns quaternary carbons in the benzylamine core.
- Computational Modeling :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
